![molecular formula C16H19N3O5 B2944012 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034351-77-2](/img/structure/B2944012.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction could potentially inhibit the activity of these enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the regulation of neurotransmission by breaking down acetylcholine, a neurotransmitter. Therefore, their inhibition could lead to an increase in acetylcholine levels, affecting neural signal transmission . On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Their inhibition could potentially lead to a decrease in the production of pro-inflammatory mediators .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of cholinesterases and lipoxygenase enzymes. This could result in altered neurotransmission due to increased acetylcholine levels and potentially reduced inflammation due to decreased production of pro-inflammatory mediators .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets could be affected by changes in pH or temperature, which could alter the compound’s structure or the conformation of the target enzymes. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula C17H20N2O4 and molecular weight of approximately 316.35 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential interactions with various biological targets due to its unique electronic properties.
Antidepressant-like Effects
Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant binding affinities at the serotonin receptor subtypes, particularly the 5-HT1A receptor. A study demonstrated that compounds with similar structures produced antidepressant-like effects in animal models, suggesting that this compound may also exhibit such properties due to its structural similarities .
Anti-cancer Activity
The compound has been assessed for its cytotoxicity against various cancer cell lines. In vitro studies show that compounds derived from similar frameworks exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells. For example, a selectivity index (SI) was calculated for related compounds that indicated a higher efficacy against tumor cells compared to normal liver cells . This suggests a potential for developing targeted cancer therapies.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Serotonin Receptor Modulation : Binding to the 5-HT1A receptor may enhance serotonergic transmission.
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-19-9-11(16(18-19)22-2)15(21)17-8-12(20)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7,9,12,20H,5-6,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUHFROQBWSKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.